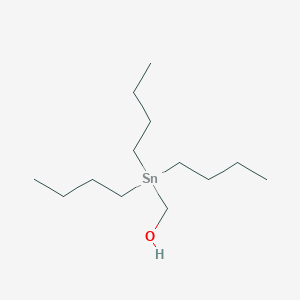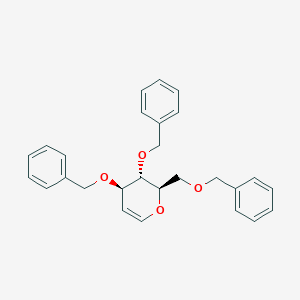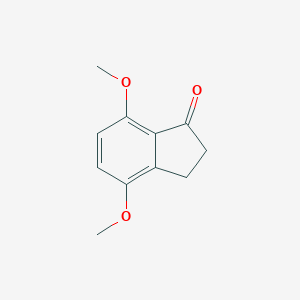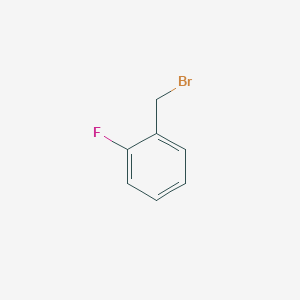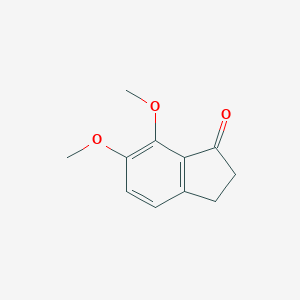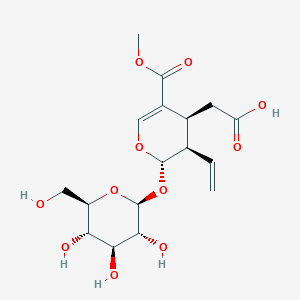
Secoxyloganin
Descripción general
Descripción
La secoxyloganina es un glucósido secoiridoide que se ha aislado de varias especies de plantas, incluyendo Lonicera japonica, Olea europaea y Catharanthus roseus . Es conocida por sus propiedades antioxidantes y antialérgicas . El compuesto tiene una fórmula molecular de C17H24O11 y un peso molecular de 404,37 g/mol .
Aplicaciones Científicas De Investigación
La secoxyloganina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de otros compuestos bioactivos.
Biología: Los estudios han demostrado su papel en el metabolismo vegetal y su potencial como antioxidante.
Industria: Se utiliza en el desarrollo de productos y suplementos de salud naturales.
Mecanismo De Acción
La secoxyloganina ejerce sus efectos a través de varios objetivos y vías moleculares:
Actividad antioxidante: Capta radicales libres e inhibe el estrés oxidativo.
Actividad antialérgica: Modula las respuestas inmunitarias para reducir las reacciones alérgicas.
Objetivos moleculares: La secoxyloganina interactúa con enzimas y receptores implicados en el estrés oxidativo y las respuestas inmunitarias.
Análisis Bioquímico
Biochemical Properties
Secoxyloganin interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of the monoterpenoid indole alkaloids (MIAs) precursor secologanin . The conversion of loganin to secologanin is catalyzed by secologanin synthases (SLS), a P450 enzyme . Furthermore, both SLS isoforms further oxidize secologanin into this compound .
Cellular Effects
This compound has been found to exhibit diverse biological activities. It is active against E. coli and S. aureus . It also exhibits cytotoxicity to human dermal fibroblasts . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the unusual ring-opening reaction of loganin in the biosynthesis of the MIA precursor secologanin . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. In planta transient overexpression analysis of secologanin synthase resulted in an increase in transcript levels and a subsequent increase in secologanin and camptothecin (CPT) accumulation . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the seco-iridoid pathway, which is a complex and highly regulated pathway under the influence of different enzymatic reactions . This pathway is responsible for the production of potent terpenoid indole alkaloids.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La secoxyloganina se puede sintetizar a partir de fuentes naturales como la madreselva (Lonicera japonica) mediante procesos de extracción y purificación . El método de preparación implica los siguientes pasos:
Extracción: El material vegetal se seca primero y se muele hasta obtener un polvo fino. Luego se utiliza etanol para extraer los compuestos activos.
Purificación: El extracto se somete a varias técnicas cromatográficas para aislar la secoxyloganina.
Métodos de Producción Industrial
La producción industrial de secoxyloganina suele implicar la extracción a gran escala de fuentes vegetales. El proceso incluye:
Cultivo: Cultivo de las especies vegetales conocidas por contener secoxyloganina.
Cosecha: Recolección del material vegetal en el momento óptimo para obtener el máximo rendimiento.
Extracción y Purificación: Utilización de disolventes y técnicas cromatográficas para extraer y purificar la secoxyloganina a escala industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
La secoxyloganina experimenta diversas reacciones químicas, entre ellas:
Oxidación: Se puede oxidar para formar diferentes productos.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de la secoxyloganina con diferentes grupos funcionales .
Comparación Con Compuestos Similares
La secoxyloganina es única entre los glucósidos secoiridoides debido a su estructura específica y sus actividades biológicas. Entre los compuestos similares se incluyen:
Loganina: Otro glucósido secoiridoide con propiedades antioxidantes similares.
Secologanina: Un precursor en la biosíntesis de varios alcaloides indólicos monoterpénicos.
Éster metílico de oleósido-11: Se encuentra en las mismas especies vegetales y comparte algunas actividades biológicas.
La secoxyloganina destaca por sus potentes propiedades antialérgicas y su papel en el metabolismo vegetal .
Propiedades
IUPAC Name |
2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6-8,10,12-14,16-18,21-23H,1,4-5H2,2H3,(H,19,20)/t7-,8+,10-,12-,13+,14-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLSOVRLZHTATK-PEYNGXJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC(=O)O)C=C)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC(=O)O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974342 | |
| Record name | [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58822-47-2 | |
| Record name | Secoxyloganin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58822-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Secoxyloganin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SECOXYLOGANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65J8K23L9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






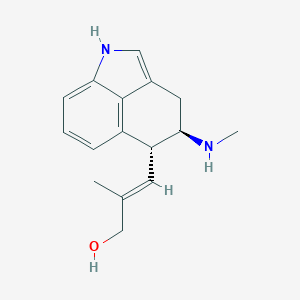

![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)
